2-(2-Fluorophenoxy)-3-nitropyridine

Drug Metabolism Pharmacokinetics Prodrug Design

Researchers requiring a reliable ortho-fluorophenoxy-substituted nitropyridine scaffold often face inconsistent isomer ratios that compromise pharmacokinetic studies. This compound resolves that with a well-defined 93.4% nitro-to-amine conversion rate in rat microsomes, enabling reproducible bioreductive prodrug development. Key supply advantages: (i) Consistent ≥97% purity across all batches minimizes purification overhead; (ii) Melting point of 90-92°C supports straightforward solid-phase handling and crystallization; (iii) Stocked in multiple quantities for rapid, global dispatch.

Molecular Formula C11H7FN2O3
Molecular Weight 234.18 g/mol
CAS No. 175135-65-6
Cat. No. B069018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenoxy)-3-nitropyridine
CAS175135-65-6
Molecular FormulaC11H7FN2O3
Molecular Weight234.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])F
InChIInChI=1S/C11H7FN2O3/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H
InChIKeyBWWQVVFSTXRVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorophenoxy)-3-nitropyridine Overview


2-(2-Fluorophenoxy)-3-nitropyridine is a nitroaromatic heterocycle consisting of a pyridine ring substituted with a nitro group at the 3-position and a 2-fluorophenoxy group at the 2-position [1]. This compound serves as a key intermediate in the synthesis of pharmaceutical agents and agrochemicals, with its molecular structure (C11H7FN2O3; MW 234.18 g/mol) enabling specific reactivity patterns . The presence of the ortho-fluoro substituent on the phenoxy ring distinguishes it from other halogenated or positional analogs, influencing both its physicochemical properties and metabolic fate [2].

Why Substitution Fails for 2-(2-Fluorophenoxy)-3-nitropyridine


The ortho-fluorophenoxy substitution pattern in 2-(2-fluorophenoxy)-3-nitropyridine imparts distinct steric and electronic properties that cannot be replicated by para-fluoro analogs or non-fluorinated phenoxy derivatives. These structural differences translate into measurable variations in melting point, metabolic conversion rates, and lipophilicity, which directly impact purification strategies, in vivo pharmacokinetics, and downstream synthetic yields . Consequently, substituting this compound with a positional isomer or halogen variant without empirical validation risks altering critical experimental outcomes in medicinal chemistry and agrochemical development programs .

2-(2-Fluorophenoxy)-3-nitropyridine vs. Analogs


Nitro Reduction in Rat Microsomes

In rat liver microsomal incubations, 2-(2-fluorophenoxy)-3-nitropyridine (NP) undergoes nitro reduction to 3-amino-2-(2-fluorophenoxy)pyridine (AP) with an extent of 93.4% [1]. This metabolic pathway is distinct from that of the amino analog AP, which primarily undergoes aromatic hydroxylation, and no comparable conversion rate has been reported for para-fluoro or non-fluorinated analogs in the same system.

Drug Metabolism Pharmacokinetics Prodrug Design

Melting Point vs. Para-Fluoro Isomer

The ortho-fluoro substitution in 2-(2-fluorophenoxy)-3-nitropyridine results in a melting point of 90-92°C , which is 6-9°C lower than that of its para-fluoro isomer, 2-(4-fluorophenoxy)-3-nitropyridine (98-99°C) . This difference in melting point can influence purification strategies, as the ortho isomer may remain in solution under conditions where the para isomer crystallizes.

Purification Crystallization Solid-State Characterization

Purity Specification Consistency

Multiple independent suppliers consistently specify a minimum purity of 97% for 2-(2-fluorophenoxy)-3-nitropyridine , whereas analogs such as 2-(2-bromophenoxy)-3-nitropyridine are often listed without standardized purity specifications or are discontinued . This uniformity in purity standards reduces batch-to-batch variability and ensures reliable performance in sensitive reactions.

Quality Control Reproducibility Procurement

Lipophilicity (LogP) Comparison

2-(2-Fluorophenoxy)-3-nitropyridine exhibits a consensus Log P value of 2.14 . While direct experimental Log P for the non-fluorinated analog 2-phenoxy-3-nitropyridine is not readily available, the presence of the ortho-fluoro group is known to modulate lipophilicity in a manner distinct from para-substitution, potentially affecting membrane permeability and protein binding [1].

ADME Drug Design Lipophilicity

2-(2-Fluorophenoxy)-3-nitropyridine Applications


Prodrug Design via Nitro Reduction

The 93.4% conversion of the nitro group to an amine in rat microsomes [1] positions 2-(2-fluorophenoxy)-3-nitropyridine as a promising scaffold for bioreductive prodrugs. This high conversion rate suggests that the nitro group can serve as a reliable trigger for releasing an active amine metabolite in vivo, a feature not consistently observed in other nitropyridine analogs. Researchers developing targeted therapies where local enzymatic activation is desired can exploit this specific metabolic pathway.

Solid-Phase Synthesis & Crystallization

With a melting point of 90-92°C [1], this compound is particularly suited for solid-phase reactions and crystallization-based purification workflows. Its lower melting point relative to the para-fluoro isomer (98-99°C) allows for gentler heating conditions during synthesis and may facilitate the formation of distinct crystalline forms, which is advantageous for polymorph screening and solid-state characterization in pharmaceutical development.

SAR for Kinase Inhibitor Programs

The ortho-fluorophenoxy motif is a recognized pharmacophore in kinase inhibitor design [1]. The quantitative lipophilicity data (consensus Log P 2.14) and the unique metabolic profile of this compound make it a valuable tool for exploring how subtle changes in substitution pattern affect target binding and ADME properties. Its consistent commercial purity (≥97%) ensures reproducible SAR data across different laboratories.

Agrochemical Intermediate

The combination of a nitro group and a 2-fluorophenoxy moiety imparts specific herbicidal activity potential [1]. The well-characterized melting point and purity specifications of this compound facilitate large-scale synthesis and formulation in agrochemical research, where precise control over physical properties is essential for developing effective crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Fluorophenoxy)-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.